
beta-Cyclopropyl-3,4-difluorobenzenepropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “beta-Cyclopropyl-3,4-difluorobenzenepropanoic acid” likely contains a cyclopropyl group (a three-membered carbon ring), a 3,4-difluorobenzene group (a benzene ring with fluorine atoms at the 3rd and 4th positions), and a propanoic acid group (a three-carbon chain ending with a carboxylic acid group) .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a cyclopropyl ring attached to a benzene ring which is substituted with two fluorine atoms and a propanoic acid group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the propanoic acid group can participate in typical carboxylic acid reactions such as esterification and amide formation .Scientific Research Applications
Synthesis Applications
Cyclopropanols, including compounds related to β-Cyclopropyl-3,4-difluorobenzenepropanoic acid, have been utilized in innovative synthetic methods. For instance, they have been employed in the oxidative ring-opening to produce β-keto radicals, leading to the synthesis of γ-carbonyl quinones, which are valuable in synthesizing cytotoxic natural products such as 4,6-dimethoxy-2,5-quinodihydrochalcone and evelynin (Ilangovan, Saravanakumar, & Malayappasamy, 2013). Furthermore, cyclopropanols have been explored in copper-catalyzed electrophilic ring-opening cross-coupling reactions, demonstrating their versatility in forming β-CF3- and β-SCF3-substituted carbonyl compounds, showcasing an efficient approach to access challenging molecular structures (Li, Ye, Bellman, Chi, & Dai, 2015).
Environmental Biodegradation
In the context of environmental science, cyclopropane-containing compounds like β-cyfluthrin have been studied for their biodegradation. Pseudomonas stutzeri strain S1 has been identified as capable of degrading β-cyfluthrin, a synthetic pyrethroid used in agriculture, thus highlighting the potential for bioremediation strategies in mitigating environmental contamination from such pesticides (Saikia, Das, Patel, Niwas, Singh, & Gopal, 2005).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-cyclopropyl-3-(3,4-difluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O2/c13-10-4-3-8(5-11(10)14)9(6-12(15)16)7-1-2-7/h3-5,7,9H,1-2,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCQMJNKNPBJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC(=O)O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1216117-17-7 |
Source


|
| Record name | 3-cyclopropyl-3-(3,4-difluorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-mesityl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2967944.png)
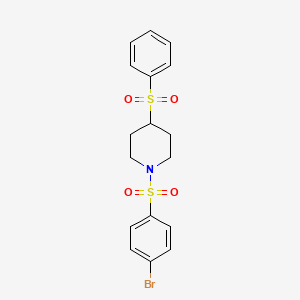
![3-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2967947.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2967950.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2967951.png)
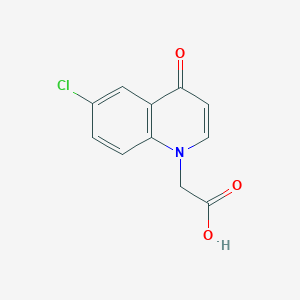

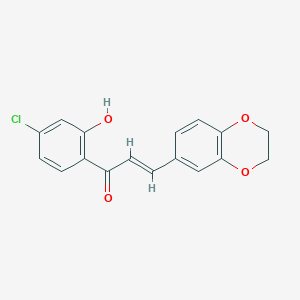
![4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2967956.png)
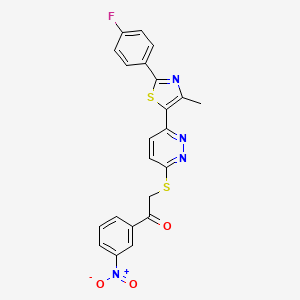
![N-(4-bromophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2967958.png)
![2-{(E)-[(3-bromobenzyl)imino]methyl}-4-chlorophenol](/img/structure/B2967959.png)
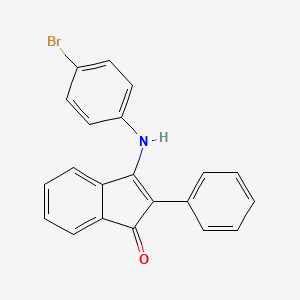
![4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine](/img/structure/B2967966.png)